molecular formula C4HBr2NOS B6250622 2,5-dibromo-1,3-thiazole-4-carbaldehyde CAS No. 943735-43-1

2,5-dibromo-1,3-thiazole-4-carbaldehyde

Cat. No.: B6250622
CAS No.: 943735-43-1
M. Wt: 270.9
InChI Key:
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Description

2,5-Dibromo-1,3-thiazole-4-carbaldehyde is a brominated thiazole derivative characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiazole ring and a formyl group at the 4 position. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The synthesis of this compound often involves the halogenation of 1,3-thiazole-4-carbaldehyde using bromine in the presence of a suitable catalyst.

  • Thiazole Formation: Another common method is the cyclization of thiourea derivatives with α-bromo ketones under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled halogenation reactions in a continuous flow reactor to ensure consistency and high yield.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc dust or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

  • Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄

  • Reduction: Zn, H₂/Pd

  • Substitution: Amines, Alcohols

  • Condensation: Active methylene compounds, Knoevenagel conditions

Major Products Formed:

  • Carboxylic acid (from oxidation)

  • Thiazole derivatives (from substitution)

  • Styryl chromophores (from condensation)

Scientific Research Applications

2,5-Dibromo-1,3-thiazole-4-carbaldehyde has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are used in pharmaceuticals and agrochemicals.

  • Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antiviral activities.

  • Industry: It is used in the development of fluorescent dyes and materials with unique optical properties.

Mechanism of Action

The mechanism by which 2,5-dibromo-1,3-thiazole-4-carbaldehyde exerts its effects depends on its derivatives and the specific biological target. For example, thiazole derivatives can inhibit enzymes or bind to receptors, leading to biological responses. The molecular targets and pathways involved are often related to the compound's ability to interact with sulfur and nitrogen atoms within biological systems.

Comparison with Similar Compounds

2,5-Dibromo-1,3-thiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 1,3-Thiazole-4-carbaldehyde: Lacks bromine atoms.

  • 2,5-Dibromo-1,3-thiazole: Lacks the aldehyde group.

  • 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde: Contains a chlorine atom and a diphenylamino group.

These compounds differ in their reactivity and biological activity due to variations in their chemical structure.

Properties

CAS No.

943735-43-1

Molecular Formula

C4HBr2NOS

Molecular Weight

270.9

Purity

95

Origin of Product

United States

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